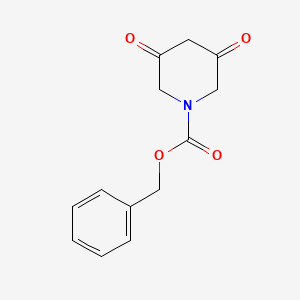

Benzyl 3,5-dioxopiperidine-1-carboxylate

Description

Benzyl 3,5-dioxopiperidine-1-carboxylate (CAS No. 1228631-19-3) is a piperidine derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . The compound features a piperidine ring substituted with two ketone groups at the 3- and 5-positions, while the 1-position is modified with a benzyloxycarbonyl (Cbz) protecting group. This structural motif is common in medicinal chemistry and organic synthesis, where the Cbz group is often employed to protect amines during multi-step reactions.

Properties

IUPAC Name |

benzyl 3,5-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-6-12(16)8-14(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXKJIHFJCWJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246629 | |

| Record name | Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228631-19-3 | |

| Record name | Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228631-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of N-(Benzyloxycarbonyl)piperidone Derivatives

One of the most documented preparation methods involves the catalytic hydrogenation of benzyl 2,4-dioxo-1,3,8-triaza-spiro[4.5]decan-8-carboxylate, which is structurally related to Benzyl 3,5-dioxopiperidine-1-carboxylate. This method was reported in a study following procedures from J. Med. Chem. 1995, 38, 3772.

-

- A solution of the precursor compound (14.6 g, 48.1 mmol) is dissolved in 250 mL of dry ethanol.

- 10% palladium on carbon (Pd/C, 500 mg) is added as a catalyst.

- The mixture is placed in an autoclave and hydrogenated at 60 °C under 10 atm hydrogen pressure for 3 hours.

- After completion, the catalyst is removed by filtration.

- The solution is concentrated under reduced pressure.

- Addition of aqueous sodium bicarbonate leads to precipitation of the product.

- The product is isolated by filtration and drying.

-

- The yield is very high, approximately 99%.

- The product is obtained as a white powder with a melting point of 303-304 °C (decomposition).

This method effectively reduces the precursor to yield this compound with high purity and yield.

Esterification of 3,5-Dioxopiperidine-1-carboxylic Acid

Another approach involves the esterification of 3,5-dioxopiperidine-1-carboxylic acid with benzyl alcohol under acidic or coupling reagent conditions.

-

- The carboxylic acid is reacted with benzyl alcohol in the presence of an activating agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere.

- The mixture is stirred at room temperature or slightly elevated temperature for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the product is purified by column chromatography or recrystallization.

-

- This method allows for selective esterification without affecting the keto groups at positions 3 and 5.

- Mild conditions preserve the integrity of the dioxopiperidine ring.

While specific experimental yields and conditions for this exact compound are less frequently reported, this esterification strategy is standard for preparing benzyl esters of carboxylic acids, including heterocyclic derivatives.

Cyclization and Functionalization of Piperidine Precursors

Piperidine derivatives can be synthesized via cyclization reactions followed by selective oxidation to introduce the 3,5-dioxo functionality, then protected or esterified at the nitrogen.

-

- Starting from N-benzylpiperidine or N-Cbz-piperidine, oxidation is performed to introduce keto groups at the 3 and 5 positions.

- Reagents such as selenium dioxide or other oxidants may be used.

- The resulting diketone is then subjected to esterification or carbamate formation to yield the target compound.

- Purification is achieved by crystallization or chromatography.

Catalytic Hydrogenation and Neutralization Procedures

Research literature also describes catalytic hydrogenation of pyridine ester intermediates followed by neutralization to yield piperidine derivatives structurally related to this compound.

-

- Pyridine esters are hydrogenated in the presence of PtO2 or Pd/C catalysts in acetic acid solvent.

- The reaction is performed under hydrogen atmosphere at room temperature for 16-24 hours.

- After filtration to remove catalyst, the product is neutralized with ammonium hydroxide.

- Extraction and drying yield the crude product, which can be purified further.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzyl 2,4-dioxo-1,3,8-triaza-spiro decanecarboxylate | Pd/C, H2, ethanol, NaHCO3 | 60 °C, 10 atm H2, 3 h | 99 | High yield, direct hydrogenation, precipitation |

| 2 | 3,5-Dioxopiperidine-1-carboxylic acid + benzyl alcohol | DCC or EDC, dry solvent (DCM, THF) | Room temp, inert atmosphere, several hours | Variable | Standard esterification, mild conditions |

| 3 | N-Benzylpiperidine derivatives | Oxidants (e.g., SeO2), protective groups | Controlled oxidation, then esterification | Variable | Multi-step, requires protection and oxidation control |

| 4 | Pyridine ester intermediates | PtO2 or Pd/C, AcOH, NH4OH | Room temp, H2 balloon, 16-24 h | High | Catalytic hydrogenation followed by neutralization |

Research Findings and Considerations

- The hydrogenation method (Method 1) is the most efficient and widely applied for producing this compound with high purity and yield.

- Esterification methods (Method 2) are versatile but require careful handling of reagents to avoid side reactions.

- Oxidation and cyclization routes (Method 3) provide synthetic flexibility but involve more steps and require rigorous control.

- Catalytic hydrogenation of pyridine esters (Method 4) offers an alternative pathway to access the piperidine-3,5-dione core.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,5-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Preliminary studies indicate that BDPC exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : BDPC has shown potential against various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity, which is crucial for therapeutic applications.

Applications in Medicinal Chemistry

BDPC's unique structure allows it to serve as a versatile building block in medicinal chemistry. Its applications include:

- Drug Development : BDPC derivatives are being explored for their potential as novel therapeutic agents targeting specific diseases.

- Biochemical Assays : Utilized in the development of assays to study enzyme activities and interactions.

Case Study 1: Antimicrobial Properties

A study focused on the synthesis of BDPC derivatives evaluated their efficacy against resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The kinetic analysis revealed mixed-type inhibition mechanisms, supported by molecular docking studies that illustrated favorable interactions within the bacterial enzyme active sites.

Case Study 2: Enzyme Inhibition Mechanism

Research investigating BDPC's interaction with carboxylesterase (CaE) demonstrated that specific derivatives exhibited potent inhibitory effects. The study employed kinetic analysis techniques which confirmed that these derivatives could effectively bind to the active site of CaE, thus providing insights into their potential as therapeutic agents for conditions involving enzyme dysregulation.

Mechanism of Action

The mechanism of action of benzyl 3,5-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization : The target compound’s diketone moiety could be leveraged in metal coordination or as a precursor for heterocyclic synthesis (e.g., pyridines).

- Data Deficiencies : Critical physicochemical parameters (e.g., melting point, logP) and in vitro/in vivo toxicity profiles for Benzyl 3,5-dioxopiperidine-1-carboxylate remain unstudied .

Biological Activity

Benzyl 3,5-dioxopiperidine-1-carboxylate, a compound with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of approximately 247.25 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the compound's biological activity, including its antimicrobial and antitumor properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Some derivatives of this compound have demonstrated effectiveness against various bacterial strains. Initial studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Investigations have shown that this compound can act as an inhibitor in cancer cell lines. Its mechanism may involve the modulation of specific enzymatic pathways that are crucial for cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it has been studied for its role as a potential PARP (Poly ADP-Ribose Polymerase) inhibitor, which is significant in cancer therapy due to its effects on DNA repair mechanisms .

- Receptor Binding : this compound may bind to various receptors, influencing signaling pathways associated with cell growth and apoptosis. This interaction is vital for understanding its therapeutic potential in treating diseases characterized by dysregulated cell growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 185847-84-1 | 0.94 | Contains a dihydropyridine structure |

| Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | 1233932-12-1 | 0.92 | Methyl substitutions at different positions |

| Benzyl 3-oxopyrrolidine-1-carboxylate | 130312-02-6 | 0.92 | Smaller pyrrolidine ring instead of piperidine |

| Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 130753-13-8 | 0.91 | Features an azabicyclic structure |

This compound stands out due to its diketone functionality and potential applications in medicinal chemistry that are not fully explored in these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound in various fields:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

- Antitumor Research : In vitro studies on cancer cell lines revealed that this compound could induce apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response in reducing cell viability in several cancer types .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound could disrupt metabolic pathways critical for tumor growth by inhibiting key enzymes involved in nucleotide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.